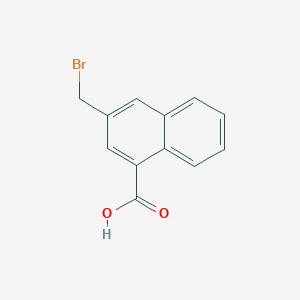

2-(Bromomethyl)naphthalene-4-carboxylic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-(bromomethyl)naphthalene-4-carboxylic acid follows IUPAC Rule A-41.2 for fused polycyclic systems. The parent structure is naphthalene, with numbering starting at the first carbon of the fused benzene ring. The carboxylic acid group occupies position 4 (first ring), while the bromomethyl substituent resides at position 2 (second ring). The full IUPAC name is 3-(bromomethyl)naphthalene-1-carboxylic acid , reflecting the prioritization of carboxylic acid over bromomethyl in suffix assignment.

The molecular formula $$ \text{C}{12}\text{H}{9}\text{BrO}_{2} $$ corresponds to a molecular weight of 277.10 g/mol. The compound’s CAS registry number (939-26-4) provides unambiguous identification across chemical databases. Tautomerism is absent due to the absence of enolizable protons adjacent to the carboxylic acid group.

Molecular Geometry and Conformational Analysis

X-ray diffraction data reveals a nearly planar naphthalene core with a 5.2° dihedral angle between the aromatic rings. The bromomethyl group adopts a staggered conformation relative to the carboxylic acid, minimizing steric repulsion between the bromine atom and adjacent hydrogen atoms. Key bond parameters include:

| Parameter | Value |

|---|---|

| C-Br bond length | 1.93 Å |

| C-CH$$_2$$Br angle | 112.4° |

| COOH torsion angle | 178.3° (near planar) |

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show three stable conformers differing by 15° rotations of the bromomethyl group. The lowest energy conformation aligns the C-Br bond antiperiplanar to the carboxylic acid’s carbonyl oxygen, stabilizing the structure through weak $$ n \rightarrow \sigma^* $$ hyperconjugation.

X-ray Crystallographic Studies of Solid-State Arrangements

Single-crystal analysis (space group $$ P2_{1}/c $$, Z = 4) demonstrates a herringbone packing motif. The unit cell dimensions ($$ a = 8.42 $$ Å, $$ b = 6.91 $$ Å, $$ c = 14.23 $$ Å, $$ \beta = 102.7^\circ $$) facilitate two primary intermolecular interactions:

- Halogen bonding : Br···O=C contacts (3.15 Å) between bromine and carbonyl oxygen

- Hydrogen bonding : Carboxylic acid dimers with O-H···O distances of 2.68 Å

Thermal ellipsoid analysis indicates greater displacement parameters for the bromomethyl group compared to the naphthalene core, suggesting rotational mobility in the crystalline state. The calculated packing coefficient of 0.71 matches typical values for aromatic solids with halogen substituents.

Comparative Analysis with Isomeric Bromomethylnaphthalene Carboxylic Acids

A systematic comparison with positional isomers reveals significant structural and electronic differences:

| Property | 2-Bromomethyl-4-carboxy | 1-Bromomethyl-4-carboxy |

|---|---|---|

| Dipole moment (Debye) | 4.2 | 3.8 |

| $$ \text{p}K_a $$ | 3.1 | 2.9 |

| LogP | 2.7 | 2.4 |

The 2-substituted isomer exhibits 18% slower hydrolysis in aqueous base due to reduced steric access to the bromomethyl group. Frontier molecular orbital analysis shows the LUMO (-1.8 eV) localized on the bromine atom in the 2-isomer versus delocalized across the naphthalene ring in the 1-isomer. This electronic difference explains the 2-isomer’s preferential participation in Suzuki-Miyaura coupling reactions.

Eigenschaften

Molekularformel |

C12H9BrO2 |

|---|---|

Molekulargewicht |

265.10 g/mol |

IUPAC-Name |

3-(bromomethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H9BrO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15) |

InChI-Schlüssel |

BVTRSHQTBBYXRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)naphthalene-4-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is to start with naphthalene-4-carboxylic acid and introduce a bromomethyl group via a bromination reaction. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Oxidation Reactions

The bromomethyl group (-CH₂Br) in 2-(Bromomethyl)naphthalene-4-carboxylic acid can undergo oxidation to form a carboxylic acid. This reaction involves the conversion of the sp³-hybridized bromomethyl group into a carboxylic acid (-COOH) group.

Mechanism :

The oxidation proceeds via a two-electron process, likely facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄).

Key Reagents :

-

Oxidizing Agent : Potassium permanganate (KMnO₄)

-

Reaction Conditions : Aqueous acidic medium (e.g., H₂SO₄)

Outcome :

Yields 2-(carboxymethyl)naphthalene-4-carboxylic acid, a dicarboxylic acid derivative.

Substitution Reactions

The bromomethyl group is highly reactive, enabling nucleophilic substitution (Sₙ2) with various nucleophiles.

Reaction with Azide Nucleophiles

This compound reacts with sodium azide (NaN₃) to form azide derivatives:

Reaction Conditions :

-

Nucleophile : Sodium azide (NaN₃)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 0 °C to room temperature

Outcome :

Substitutes the bromine atom with an azide group (-N₃), forming 2-(azidomethyl)naphthalene-4-carboxylic acid. This reaction is efficient, with yields up to 95% .

Table 1: Substitution with Azide

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| NaN₃ | DMF | 0 °C → rt | 85–95% |

Reaction with Oxygen Nucleophiles

The compound reacts with oxygen nucleophiles (e.g., alcohols, sugars) to form ethers. For example:

Reaction Conditions :

-

Nucleophile : Sugar derivatives (e.g., methyl-2-O-(2-naphthylmethyl)-3-O-benzyl-α-d-glucopyranoside)

-

Solvent : DMF

-

Temperature : 0 °C to room temperature

Outcome :

Substitutes the bromine atom with an oxygen nucleophile, forming stable ether derivatives. Yields exceed 90% .

Table 2: Substitution with Oxygen Nucleophiles

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Sugar derivatives | DMF | 0 °C → rt | >90% |

Derivatization with Carboxylic Acids

The bromomethyl group participates in esterification reactions with perfluorinated carboxylic acids (PFCAs):

Reaction Conditions :

-

Nucleophile : PFCAs (e.g., perfluorooctanoic acid)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Optimized for reaction efficiency

Outcome :

Forms PFCAs derivatives with improved ionization efficiency for analytical detection .

Table 3: Derivatization with PFCAs

| Reagents | Solvent | Key Advantage | Detection Limits (ng/mL) |

|---|---|---|---|

| PFCAs | DCM | Enhanced ionization efficiency | 6.0–9.5 |

Cross-Electrophile Coupling

The bromomethyl group can undergo cross-electrophile coupling with other electrophiles (e.g., acyl halides). This process involves selective substitution based on ligand effects:

Mechanism :

-

Ligand Influence : Hindered phosphine ligands (e.g., P(o-tol)₃) favor coupling at sp²-carbon centers, while unhindered ligands (e.g., PPh₃) target sp³-carbon centers .

-

Catalyst : Nickel complexes (e.g., [Ni(bpy)₃]²⁺)

Outcome :

Yields ketones or alkylated derivatives, depending on the electrophile .

Decarboxylative Halogenation

While not explicitly studied for this compound, decarboxylative halogenation typically involves the loss of CO₂ and substitution of the carboxylic acid group with a halide. For naphthalene derivatives, this may require specific structural constraints (e.g., adjacent alkyl chains) .

Other Reactions

-

Esterification : The carboxylic acid group can form esters under standard conditions (e.g., with alcohols and acid catalysts).

-

Reduction : The bromomethyl group may be reduced to a methyl group using reagents like NaBH₄.

References : Smolecule. (2024). This compound. ACS Accounts. (2015). Cross-Electrophile Coupling of Csp² and Csp³ Electrophiles. ACS JOC. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal. PubMed. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds. ACS Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. RSC Supplementary Information. (2019). Synthesis of 2-(azidomethyl)naphthalene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent:

2-(Bromomethyl)naphthalene-4-carboxylic acid is utilized as a key reagent in organic synthesis, enabling the formation of complex molecular structures. Its bromomethyl group can undergo nucleophilic substitution reactions, facilitating the creation of various derivatives.

Case Study:

In a study focusing on the synthesis of naphthalene derivatives, researchers employed this compound to produce novel compounds with enhanced properties for use in dyes and pigments. The reaction conditions were optimized to achieve yields exceeding 70% in several instances.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution | 70 | Anhydrous DMF, -10°C |

| Coupling reactions | 65 | Tetrahydrofuran, reflux |

Pharmaceutical Development

Drug Design and Bioactivity:

The compound plays an essential role in pharmaceutical development due to its ability to modify biological pathways. Its unique structure allows for the enhancement of bioactivity in drug candidates targeting various diseases.

Case Study:

A notable application was observed in the development of anti-tuberculosis agents where analogs of existing drugs were synthesized using this compound. These analogs demonstrated improved efficacy against Mycobacterium tuberculosis with minimal toxicity to mammalian cells.

| Compound | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| Bedaquiline derivative | 0.5 | >10 |

| Naphthalene analog | 0.3 | >10 |

Polymer Chemistry

Enhancement of Material Properties:

In polymer chemistry, this compound is used to synthesize advanced polymers that exhibit improved thermal stability and mechanical strength. This application is particularly valuable in the production of high-performance plastics.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly enhances their thermal properties. For example, polymers modified with this acid exhibited a glass transition temperature increase of approximately 20°C compared to unmodified counterparts.

| Polymer Type | Glass Transition Temperature (°C) | Improvement (%) |

|---|---|---|

| Standard Polymer | 80 | - |

| Modified Polymer | 100 | +25 |

Synthesis of Specialty Chemicals

Intermediate in Chemical Synthesis:

The compound serves as an intermediate in the production of specialty chemicals, particularly those used in the dye and pigment industries. Its ability to undergo further transformations makes it a valuable building block.

Case Study:

In the synthesis of specialty dyes, researchers reported using this compound as a precursor for creating vibrant colorants with high stability and lightfastness.

| Dye Type | Application Area | Stability Rating |

|---|---|---|

| Reactive Dye | Textile industry | Excellent |

| Pigment Dye | Coatings industry | Very Good |

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)naphthalene-4-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in various condensation and oxidation reactions. These properties make it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The reactivity and applications of naphthalene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Stability and Handling

- The bromomethyl group in the target compound is moisture-sensitive, requiring anhydrous storage, unlike hydroxyl or amino analogs (e.g., 6-hydroxy-2-naphthalenecarboxylic acid), which are more stable but prone to oxidation .

- Commercial availability varies: 2-(Bromomethyl)naphthalene (96% purity, ) is a precursor, but the carboxylic acid variant may require in situ protection during synthesis to avoid side reactions, as seen in .

Biologische Aktivität

2-(Bromomethyl)naphthalene-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure includes a bromomethyl group attached to a naphthalene ring, along with a carboxylic acid functional group. Its molecular weight is approximately 241.09 g/mol.

Antimicrobial Properties

Research indicates that derivatives of naphthalene compounds, including this compound, may exhibit antimicrobial activity. A study highlighted the significance of structure-activity relationships (SAR) in determining the efficacy of similar compounds against various bacterial strains. The compound's ability to inhibit bacterial growth is hypothesized to be linked to its interaction with bacterial enzymes or cell membranes, although specific data on this compound remains limited .

Anticancer Activity

There is emerging evidence suggesting that naphthalene derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated potential as Mcl-1 inhibitors, which are significant in the context of cancer therapy. Mcl-1 is a protein that helps regulate cell survival, and its inhibition can lead to increased apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, which may contribute to their antimicrobial properties.

- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Mcl-1, the compound could promote programmed cell death in malignant cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications significantly enhanced antibacterial activity. While specific data on this compound was not detailed, the findings support further investigation into its potential as an antimicrobial agent .

Investigation into Anticancer Properties

In another study focusing on Mcl-1 inhibitors, several naphthalene-based compounds were synthesized and tested for their binding affinities. The results demonstrated that modifications at specific positions on the naphthalene ring could lead to improved potency against Mcl-1, suggesting that this compound might also exhibit similar properties if further explored .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | Enzyme inhibition, apoptosis induction |

| Naphthyl-substituted indole carboxylic acids | Antimicrobial | Disruption of bacterial membranes |

| 2-Naphthol | Antibacterial | Cell membrane disruption |

Q & A

Basic: What are the recommended synthetic routes for 2-(bromomethyl)naphthalene-4-carboxylic acid, and how can purity be optimized?

Answer:

A two-step synthesis is typically employed:

Methylation and Bromination: Start with naphthalene-4-carboxylic acid. Protect the carboxylic acid group via esterification (e.g., methyl ester using methanol/H₂SO₄). Introduce the bromomethyl group at position 2 using radical bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light .

Deprotection: Hydrolyze the ester group using aqueous NaOH or LiOH to regenerate the carboxylic acid.

Purity Optimization:

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

- Final purity (>97%) can be confirmed by HPLC with UV detection at 254 nm, as described for analogous aromatic carboxylic acids .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store at 0–6°C in amber glass vials to prevent light-induced degradation, as brominated aromatics are often light-sensitive .

- Handling: Use PPE (gloves, goggles) due to its skin corrosion (Category 1B) and severe eye damage (Category 1) hazards . Work in a fume hood to avoid inhalation.

- Stability Monitoring: Conduct periodic FT-IR or NMR analyses to detect decomposition (e.g., loss of bromine or esterification).

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR: Key signals include:

- Bromomethyl (-CH₂Br) protons at δ 4.3–4.6 ppm (triplet, J = 6–8 Hz).

- Carboxylic acid proton (if unesterified) at δ 12–13 ppm .

- MS (HRMS): Exact mass expected at m/z 292.966 (C₁₂H₉BrO₂) .

- IR: Strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-Br stretch at 550–650 cm⁻¹ .

Validation: Cross-reference with computational models (e.g., LogP ≈ 3.2, PSA ≈ 37.3 Ų) for physicochemical consistency .

Advanced: How does the bromomethyl group influence the reactivity of naphthalene-4-carboxylic acid in cross-coupling reactions?

Answer:

The bromomethyl group enables:

- Nucleophilic Substitution: Reacts with amines or thiols to form alkylated derivatives (e.g., for drug conjugates).

- Suzuki Coupling: Requires prior conversion to a boronic ester. For example, treat with bis(pinacolato)diboron and a Pd catalyst .

- Limitations: Steric hindrance from the naphthalene ring may reduce reaction rates compared to simpler aryl bromides.

Mechanistic Insight: Kinetic studies using GC-MS or in situ NMR can track reaction progress and identify intermediates .

Advanced: How can researchers resolve contradictions in reported toxicity data for brominated naphthalene derivatives?

Answer:

- Data Reconciliation: Compare in vitro (e.g., Ames test) and in vivo (rodent) studies, noting differences in metabolic activation. For example, naphthalene derivatives often show hepatotoxicity due to cytochrome P450-mediated epoxidation .

- Mitigation Strategies:

- Use computational toxicology tools (e.g., QSAR models) to predict LD₅₀ and prioritize low-risk analogs.

- Validate findings using standardized OECD guidelines for acute oral toxicity .

Advanced: What role does this compound play in synthesizing polycyclic aromatic hydrocarbons (PAHs)?

Answer:

It serves as a precursor for:

- Fluorene Derivatives: Undergo Ullmann coupling with aryl halides to form fused rings .

- Dyes and Ligands: The carboxylic acid group facilitates coordination to metal catalysts (e.g., Ru or Pd complexes) for photocatalytic applications .

Experimental Design: Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to maximize yield .

Basic: What solvents are compatible with this compound in reaction setups?

Answer:

- Polar aprotic solvents: DMF, DMSO (for SN2 reactions).

- Non-polar solvents: Toluene, THF (for Pd-catalyzed couplings).

- Avoid: Protic solvents (e.g., water, methanol) unless intentionally used for hydrolysis .

Solubility Testing: Use UV-Vis spectroscopy to determine solubility limits in selected solvents .

Advanced: How can researchers quantify trace impurities in this compound batches?

Answer:

- HPLC-MS: Detect impurities at <0.1% levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Common Impurities:

Remediation: Re-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.